molecular formula C10H8BrF3O B1380685 1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1539874-03-7

1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B1380685
CAS No.: 1539874-03-7
M. Wt: 281.07 g/mol
InChI Key: QQIJYWDFERDDBW-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol is a cyclopropanol derivative featuring a bromine atom and a trifluoromethyl group on its phenyl ring. The compound’s unique structure combines the steric and electronic effects of the cyclopropane core with the electron-withdrawing properties of the bromo and trifluoromethyl substituents. These attributes make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorinated materials. The compound is commercially available at premium pricing (e.g., 50 mg for €878.00), reflecting its specialized synthesis and applications .

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIJYWDFERDDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol, with the molecular formula C10H8BrF3OC_{10}H_8BrF_3O and a molecular weight of 281.07 g/mol, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group and a bromine atom on the phenyl ring, which may influence its reactivity and interaction with biological targets.

The compound's structural characteristics can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Chemical FormulaC10H8BrF3O
Molecular Weight281.07 g/mol
AppearancePowder
Storage Temperature4 °C

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Antitumor Activity

Studies have shown that cyclopropane derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with cyclopropane structures could effectively inhibit the growth of various cancer cell lines, suggesting that the unique three-membered ring structure may contribute to their bioactivity .

The proposed mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine and trifluoromethyl groups may enhance lipophilicity and alter binding affinities, leading to increased efficacy in modulating biological activities .

Case Studies

Several case studies highlight the effectiveness of cyclopropane derivatives in biological applications:

  • Anticancer Studies : A study focusing on the synthesis and evaluation of cyclopropane derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Effects : Another research project investigated the anti-inflammatory properties of similar compounds, revealing that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential use in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:

Compound NameAntitumor ActivityAnti-inflammatory Activity
This compoundModerateHigh
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-olHighModerate
Indanone DerivativesVery HighHigh

Scientific Research Applications

Medicinal Chemistry

1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol is primarily investigated for its potential as a pharmaceutical intermediate. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules that may exhibit therapeutic properties. Research has shown that compounds with trifluoromethyl groups often display enhanced metabolic stability and bioactivity, making them valuable in drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of cyclopropanols can exhibit anticancer properties by modulating specific molecular targets involved in cancer cell proliferation. Studies have demonstrated that modifications to the cyclopropane structure can lead to increased potency against various cancer cell lines .

The compound's interactions with biological systems are of considerable interest. Preliminary studies suggest that this compound may influence enzyme activity and receptor binding, potentially leading to novel therapeutic applications.

Case Study: Enzyme Inhibition
In vitro studies have shown that certain cyclopropanol derivatives can act as enzyme inhibitors, affecting pathways related to inflammation and cancer progression. The specific mechanism of action involves binding to active sites of enzymes, thereby altering their function .

Industrial Applications

In addition to its medicinal uses, this compound is also explored for its utility in the synthesis of agrochemicals and specialty chemicals. The ability to modify its structure allows for the development of new materials with desirable properties.

Case Study: Agrochemical Development
The synthesis of herbicides and pesticides often incorporates compounds like this compound due to their effectiveness in targeting specific plant pathways while minimizing toxicity to non-target organisms .

Comparison with Similar Compounds

N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide (3-BTFMA)

  • Structural Differences: Replaces the cyclopropanol moiety with an acetamide group.
  • Electronic Effects: The acetamide group introduces hydrogen-bonding capabilities via its NH and carbonyl groups, whereas the cyclopropanol’s hydroxyl group offers stronger acidity (pKa ~10–12 for cyclopropanols vs. ~15–17 for acetamides).
  • 19F NMR Sensitivity: In studies evaluating trifluoromethyl probes, 3-BTFMA exhibited 19F chemical shifts sensitive to local dielectric environments, with shifts ranging between -63.2 and -61.5 ppm. The cyclopropanol analog may display distinct shifts due to ring strain and proximity effects .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structural Differences: Features a methoxyphenoxy substituent and a diethylamide group instead of bromo and trifluoromethyl groups.
  • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing bromo and CF3 groups in the target compound. This difference impacts solubility and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical and Functional Properties

Compound Name Key Substituents logP (Predicted) 19F NMR Shift (ppm) Solubility (Polar Solvents)
1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol Br, CF3, cyclopropanol ~3.5 -62.5 (estimated) Low (0.15 mg/mL)
N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide Br, CF3, acetamide ~2.8 -63.2 to -61.5 Moderate (0.45 mg/mL)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide OMe, phenoxy, diethylamide ~2.1 N/A High (1.20 mg/mL)
  • Lipophilicity : The target compound’s higher logP (~3.5) reflects enhanced lipophilicity from the CF3 and Br groups, favoring membrane permeability in bioactive molecules.
  • Solubility: The cyclopropanol derivative’s low solubility contrasts with the more polar acetamide and methoxyphenoxy analogs, impacting formulation strategies .

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